molecular formula C8H13Cl2N3 B2666033 8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride CAS No. 2089258-22-8

8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride

Cat. No.: B2666033
CAS No.: 2089258-22-8
M. Wt: 222.11
InChI Key: GFNUIELRZUSLJM-UHFFFAOYSA-N
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Description

8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride is a chemical scaffold of high interest in medicinal chemistry and oncology research. The tetrahydropyrido[4,3-d]pyrimidine core is a privileged structure for developing potent enzyme inhibitors, particularly in oncology. Recent studies have identified analogs of this scaffold as promising inhibitors of critical cancer targets. Specifically, tetrahydropyrido[4,3-d]pyrimidine compounds have been reported as a new class of human topoisomerase II (topoII) inhibitors, a well-validated target for cancer treatment . Some derivatives exhibit excellent in vitro potency and favorable drug-like properties, including good metabolic stability, making this scaffold a promising starting point for novel anticancer agents . Furthermore, pyrido[4,3-d]pyrimidine compounds are being investigated as inhibitors of the Kirsten rat sarcoma viral oncogene homolog (KRAS), a frequently mutated protein in cancers like non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

8-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-6-2-9-3-7-4-10-5-11-8(6)7;;/h4-6,9H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNUIELRZUSLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CN=CN=C12.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic routes and develop new derivatives with potentially enhanced properties .

Biology

Research has indicated that this compound exhibits antimicrobial and antiproliferative effects. Studies are ongoing to evaluate its effectiveness against various pathogens and cancer cell lines . The compound's interaction with biological targets suggests potential applications in drug development aimed at treating infectious diseases and cancer.

Medicine

The therapeutic potential of this compound is being explored in the context of new drug development. Its ability to modulate specific biological pathways makes it a candidate for further investigation as a therapeutic agent . The compound's mechanism of action may involve binding to enzymes or receptors that play critical roles in disease processes.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing various industrial chemicals. Its unique properties may lead to innovations in material science and chemical manufacturing .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth at varying concentrations of the compound .

Case Study 2: Antiproliferative Effects

Another research effort focused on evaluating the antiproliferative effects of this compound on cancer cell lines. The findings suggested that it could induce apoptosis in certain types of cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

Mechanism of Action

The mechanism of action of 8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The pyrido[4,3-d]pyrimidine scaffold is highly versatile, with substitutions at positions 2, 4, 6, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Salt Form Key Features
8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride (Target) 8-CH₃ Not explicitly given ~230–285 (estimated) Dihydrochloride Enhanced solubility due to dihydrochloride salt; methyl group may improve lipophilicity .
2-Phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride 2-C₆H₅ C₁₃H₁₅Cl₂N₃ 284.18 Dihydrochloride Aromatic phenyl group increases π-π stacking potential; used in kinase inhibitor studies .
4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine 4-OCH₃ C₈H₁₁N₃O 165.20 Hydrochloride Methoxy group enhances hydrogen bonding; potential CNS activity .
6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine 6-C₆H₅CH₂, 2-Cl, 4-CF₃ C₁₅H₁₃ClF₃N₃ 327.73 None (neutral form) Electron-withdrawing groups (Cl, CF₃) modulate reactivity; benzyl group aids in target binding .
2-Cyclobutyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine 2-cyclobutyl C₁₁H₁₅N₃ 189.26 None (neutral form) Cyclobutyl substituent introduces steric effects; explored in anticancer scaffolds .

Physicochemical and Pharmacological Differences

  • Solubility : Dihydrochloride salts (e.g., target compound and 2-phenyl analog) exhibit higher aqueous solubility compared to neutral forms (e.g., 6-benzyl derivative) .
  • Lipophilicity : Methyl and benzyl groups increase logP values, enhancing membrane permeability. For instance, the 6-benzyl derivative has an XLogP3 of 3.5, indicating moderate hydrophobicity .
  • Biological Activity: 2-Phenyl derivative: Demonstrated kinase inhibition due to aromatic interactions with ATP-binding pockets . 4-Methoxy derivative: Potential CNS applications due to improved blood-brain barrier penetration .

Biological Activity

8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C8H12ClN3 and a CAS number of 2089258-22-8, this compound is part of the pyrido[4,3-d]pyrimidine family and exhibits a variety of biological properties that could be harnessed in medicinal chemistry.

Chemical Structure and Properties

The compound features a fused bicyclic system consisting of both pyridine and pyrimidine rings. This unique structure contributes to its reactivity and biological activity. The dihydrochloride salt form enhances its solubility and stability in various solvents, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, influencing various cellular pathways. The exact molecular targets remain to be fully elucidated but are believed to include kinases and other regulatory proteins involved in cell signaling.

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrido[4,3-d]pyrimidine class exhibit antimicrobial properties. In vitro assays demonstrated that this compound could inhibit the growth of several bacterial strains. The mechanism appears to involve interference with bacterial DNA synthesis or protein function.

Antiproliferative Effects

Research indicates that this compound may possess antiproliferative effects against various cancer cell lines. In particular, studies have shown that it can inhibit the proliferation of human lung cancer cells (A549) and other tumor cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult
AntimicrobialDisk diffusion methodInhibition of bacterial growth
AntiproliferativeMTT assayReduced viability in A549 cells
Enzyme inhibitionKinase assayIC50 values indicating potency

Case Study 1: Anticancer Potential

In a study evaluating the anticancer potential of various pyrido[4,3-d]pyrimidines, this compound was tested against multiple cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than 20 µM in A549 cells. The study highlighted its potential as a lead compound for further development into anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that structural modifications could enhance its efficacy as an antibiotic agent.

Research Findings

Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of pyrido[4,3-d]pyrimidines. Variations in substitution patterns at positions C5 and C6 are critical for enhancing biological activity. For instance:

  • Substituents at C5 : Influence selectivity towards specific receptors.
  • Substituents at C6 : Affect overall potency and solubility.

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